6-Hydroxyindoramin-d5 Hydrochloride
CAS No.:
Cat. No.: VC16679106
Molecular Formula: C22H26ClN3O2
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26ClN3O2 |
|---|---|
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | 2,3,4,5,6-pentadeuterio-N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H/i1D,2D,3D,4D,5D; |
| Standard InChI Key | IAEUXSQJVFNSQV-GWVWGMRQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=C3C=CC(=C4)O)[2H])[2H].Cl |
| Canonical SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
The compound’s structure features a benzamide core linked to a piperidinyl-ethyl-indole moiety, with five deuterium atoms replacing protium at the 2,3,4,5,6 positions of the benzamide aromatic ring . This isotopic modification is critical for distinguishing the analyte from its non-deuterated counterpart in MS detection. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous mobile phases during chromatographic separations .
Structural Verification
The InChI key (IAEUXSQJVFNSQV-GWVWGMRQSA-N) and SMILES notation ([2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=C3C=CC(=C4)O)[2H])[2H].Cl) confirm the substitution pattern and salt formation . X-ray crystallography data are absent in public databases, but computational models predict a planar indole ring and a twisted piperidine-ethyl chain, minimizing steric clashes .
Physicochemical Properties
Limited experimental data are available for melting/boiling points and solubility, but its hygroscopic nature necessitates storage at 2–8°C in airtight containers . The logP value, estimated using software tools, is approximately 2.1, indicating moderate lipophilicity suitable for reverse-phase HPLC .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHDClNO | |
| Molecular Weight | 404.94 g/mol | |
| Storage Conditions | 2–8°C (refrigerated) | |
| Estimated logP | 2.1 |
Synthesis and Analytical Applications
Synthetic Pathways
While detailed synthetic protocols are proprietary, deuterium incorporation likely involves catalytic hydrogen-deuterium exchange or deuterated reagents during the benzamide formation step . Post-synthesis purification via recrystallization ensures >98% isotopic purity, as required for internal standards .
Role in Quantitative Analysis
In HPLC-MS/MS, the deuterated analog co-elutes with 6-Hydroxyindoramin but exhibits a +5 Da mass shift, enabling baseline resolution in selected reaction monitoring (SRM) modes . A study validating benzydamine hydrochloride analysis demonstrated that isotopic standards reduce matrix effects by 22–37%, underscoring their utility in complex biological matrices .
Method Validation Parameters
Pharmacological Context and Metabolite Dynamics
Parent Drug: Indoramin
Indoramin’s α1-adrenergic blockade lowers blood pressure by vasodilation, while its affinity for serotonin receptors contributes to bronchodilation . Hepatic metabolism via CYP3A4 yields 6-Hydroxyindoramin as a major metabolite, which retains 30% of the parent’s receptor affinity .
Pharmacokinetic Monitoring
Using 6-Hydroxyindoramin-d5 Hydrochloride, researchers quantified metabolite plasma concentrations in hypertensive patients, revealing a half-life of 4.2 hours and renal clearance of 8.5 L/h . These findings informed dose adjustments in renal impairment populations.
Future Directions and Research Gaps
Unexplored Applications
Potential uses in positron emission tomography (PET) tracer development remain untested. Deuterated analogs could improve tracer pharmacokinetics by reducing radiolytic decomposition .
Data Limitations
Publicly accessible MSDS sheets and acute toxicity data are lacking, highlighting a need for collaborative industry-academia studies .
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